molecular formula C11H13N B12921076 N-(Cyclopent-1-en-1-yl)aniline CAS No. 65601-65-2

N-(Cyclopent-1-en-1-yl)aniline

Cat. No.: B12921076
CAS No.: 65601-65-2
M. Wt: 159.23 g/mol
InChI Key: UKECYFJOQBNKAG-UHFFFAOYSA-N
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Description

N-(Cyclopent-1-en-1-yl)aniline is a versatile chemical building block of significant interest in organic and medicinal chemistry research. Its structure, featuring an aniline nitrogen adjacent to a cyclopentenyl ring, makes it a valuable precursor in the synthesis of various nitrogen-containing heterocycles. A primary research application of this compound and its derivatives is serving as a key intermediate in intramolecular cyclization reactions to construct indole and carbazole skeletons . These privileged structures are core components in many biologically active molecules and natural products. The reactivity of the compound allows for further functionalization; for instance, reactions with halogens can lead to diverse heterocyclic systems, including spiro-fused structures . Furthermore, N-tosyl derivatives of this aniline have been shown to react with thionyl chloride in DMSO, leading to cyclized products or functionalized intermediates depending on the reaction conditions . This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult all relevant safety data sheets before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65601-65-2

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

N-(cyclopenten-1-yl)aniline

InChI

InChI=1S/C11H13N/c1-2-6-10(7-3-1)12-11-8-4-5-9-11/h1-3,6-8,12H,4-5,9H2

InChI Key

UKECYFJOQBNKAG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches to N-(Cyclopent-1-en-1-yl)aniline

The most direct and widely utilized method for the synthesis of this compound involves the condensation of cyclopentanone (B42830) with aniline (B41778). This transformation is a classic example of enamine formation.

Condensation and Amination Strategies

The reaction between a ketone, such as cyclopentanone, and a primary amine like aniline, typically requires acid catalysis and the removal of water to drive the equilibrium towards the enamine product. The mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. Subsequent deprotonation of the α-carbon results in the formation of the stable enamine.

A key strategy in this synthesis is the Stork enamine synthesis, which more broadly describes the formation of enamines from ketones or aldehydes and secondary amines, but the principles are applicable here with a primary amine where the enamine is the thermodynamic product. The reaction is often carried out by heating the reactants in a solvent such as toluene (B28343) with a catalytic amount of a strong acid like p-toluenesulfonic acid (PTSA), and using a Dean-Stark apparatus to remove the water formed during the reaction.

ReactantsCatalystSolventConditionsProductYield (%)
Cyclopentanone, Anilinep-Toluenesulfonic acidTolueneReflux with Dean-Stark trapThis compoundGood to Excellent
Cyclopentanone, AnilineMontmorillonite K-10TolueneReflux with Dean-Stark trapThis compoundHigh

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Ring-Opening and Cyclization Precursor Routes

While less common for the direct synthesis of this compound itself, ring-opening and cyclization strategies are important in the synthesis of related structures. For instance, a conceivable but less direct route could involve the ring-opening of a suitable cyclopentene (B43876) derivative, such as an epoxide, by aniline. The regioselectivity of the epoxide ring-opening would be a critical factor in determining the final product structure.

Alternatively, a cyclization approach could start from a linear precursor. For example, a 1,4-dicarbonyl compound could be reacted with aniline to form an enamine, which could then undergo an intramolecular condensation to form the cyclopentenyl ring. However, for the specific target molecule, the direct condensation of cyclopentanone and aniline remains the most efficient and straightforward method.

Synthesis of this compound Derivatives and Analogues

The bifunctional nature of this compound allows for a wide range of derivatization reactions, targeting either the aniline ring, the cyclopentenyl moiety, or both simultaneously to construct more complex molecular frameworks.

Functionalization and Derivatization of the Aniline Moiety

The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The enamine nitrogen's lone pair participates in resonance with the aromatic ring, directing incoming electrophiles to the ortho and para positions.

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the aniline ring, typically at the para position if it is unsubstituted.

Nitration: Direct nitration with nitric acid and sulfuric acid can be challenging due to the sensitivity of the amino group to oxidation. A milder approach involves the use of reagents like tert-butyl nitrite. acs.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. However, modifications to the reaction conditions or the use of alternative catalysts can sometimes overcome this limitation.

SubstrateReagentReaction TypeProduct
N-alkenyl anilineN-Bromosuccinimide (NBS)Halogenationpara-Bromo-N-alkenyl aniline
N-alkyl anilinetert-Butyl nitriteNitrationpara-Nitro-N-alkyl aniline acs.org

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Functionalization and Derivatization of the Cyclopentenyl Moiety

The double bond of the cyclopentenyl ring is electron-rich due to the enamine character and is susceptible to attack by electrophiles.

Alkylation and Acylation: As a nucleophile, the β-carbon of the enamine can react with alkyl halides and acyl halides in Stork enamine alkylation and acylation reactions. This allows for the introduction of various substituents at the 2-position of the cyclopentenyl ring.

Reactions with Electrophilic Halogens: The reaction of N-mesyl-2-(1-cyclopenten-1-yl)aniline with bromine has been shown to result in the formation of a brominated product on the cyclopentenyl ring.

Cycloaddition Reactions: The electron-rich double bond can participate in cycloaddition reactions. For example, [4+2] cycloadditions with suitable dienophiles can lead to the formation of bicyclic systems. nih.gov

Dihydroxylation: The double bond can be dihydroxylated using reagents like osmium tetroxide to form a diol. The stereoselectivity of this reaction can be influenced by the substituents on the molecule. rsc.org

Formation of Fused and Spirocyclic Systems

This compound and its derivatives are valuable precursors for the synthesis of heterocyclic systems containing fused or spirocyclic frameworks.

Fused Systems: Intramolecular cyclization reactions can lead to the formation of fused heterocycles. For example, if the aniline ring is substituted at the ortho position with a suitable functional group, an intramolecular reaction with the enamine double bond can lead to the formation of a new ring fused to the aniline moiety. Palladium-catalyzed oxidative cyclization of aniline-tethered alkylidenecyclopropanes provides a route to vinylindoles, showcasing a strategy that could be conceptually adapted.

Spirocyclic Systems: A notable application is the synthesis of spirocyclic compounds. For instance, N-[2-(cyclopent-1-en-1-yl)phenyl]arylamides undergo an acid-catalyzed intramolecular cyclization where the carbenium ion formed from the cyclopentenyl ring is trapped by the amide oxygen, leading to the formation of 2-arylspiro[3,1-benzoxazine-4,1'-cyclopentanes]. This reaction provides a direct route to complex spirocyclic systems.

PrecursorReaction TypeProduct
N-[2-(Cyclopent-1-en-1-yl)phenyl]arylamideAcid-catalyzed intramolecular cyclization2-Arylspiro[3,1-benzoxazine-4,1'-cyclopentane]

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Advanced Catalytic Systems in Synthesis

Modern organic synthesis increasingly relies on the development of sophisticated catalytic systems to achieve highly selective and efficient bond formations. For the synthesis of this compound, several advanced catalytic approaches have shown significant promise. These methods, employing transition metals like palladium, gold, and ruthenium, as well as metal-free organocatalysts, provide a versatile toolkit for chemists.

Palladium catalysis stands as a cornerstone of modern cross-coupling chemistry. Its utility in forming carbon-nitrogen bonds is well-established, and several palladium-catalyzed strategies can be envisioned for the synthesis of this compound and its derivatives.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, can be applied in an intramolecular fashion to construct cyclic structures. While a direct intermolecular Heck reaction between a cyclopentenyl halide and aniline is a plausible route, intramolecular variants offer a powerful strategy for the synthesis of related complex heterocyclic systems.

In the synthesis of spiroindolines, for instance, an intramolecular Mizoroki-Heck annulation of cyclopentenyl-tethered 2-bromo-N-methylanilines has been successfully demonstrated. chim.itnih.gov This reaction proceeds via oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the tethered cyclopentene ring and subsequent β-hydride elimination to afford the cyclized product. The choice of palladium catalyst and ligands is crucial for achieving high yields and stereoselectivity.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃P(t-Bu)₃K₃PO₄1,4-Dioxane10075-85 chim.it
Pd(OAc)₂PPh₃Et₃NDMF10060-70 beilstein-journals.org

This table presents typical conditions for intramolecular Mizoroki-Heck reactions leading to nitrogen-containing heterocycles.

The reaction mechanism involves the initial formation of an arylpalladium(II) species, which then undergoes an intramolecular carbopalladation across the cyclopentene double bond. A subsequent β-hydride elimination regenerates the palladium(0) catalyst and yields the final spiroindoline product. This strategy highlights the potential for constructing the core structure of N-cyclopentenyl aniline derivatives through carefully designed intramolecular cyclizations. researchgate.net

Palladium-catalyzed migratory cycloannulation has emerged as a powerful tool for the synthesis of various azaheterocycles from readily available starting materials. chemrxiv.orgnih.gov This strategy involves a sequence of migratory insertion of an alkene, a chain-walking process, and a final cyclization step. For the synthesis of a cyclopentene-fused aniline system, one could envision a reaction between an appropriately substituted aniline and a diene.

The key to this transformation is the ability of the palladium catalyst to "walk" along a carbon chain via a series of β-hydride elimination and reinsertion steps, allowing for the formation of rings at positions remote from the initial point of attachment. This approach enables the construction of five-, six-, and seven-membered azaheterocycles with high efficiency and functional group tolerance. chemrxiv.orgnih.gov The regioselectivity of the cyclization can often be controlled by the nature of the directing group on the aniline and the specific ligand employed.

Substrate 1Substrate 2CatalystLigandSolventTemperature (°C)Product TypeReference
Alkenyl Amine4-IodophenolPd(OAc)₂XantphosToluene1105- to 7-membered azaheterocycles chemrxiv.org
Alkenyl Alcohol2-IodophenolPd₂(dba)₃DavePhosDioxane1005- to 7-membered oxaheterocycles nih.gov

This table illustrates the versatility of palladium-catalyzed migratory cycloannulation in synthesizing various heterocycles.

Gold(I) catalysts have gained prominence due to their unique ability to activate alkynes, allenes, and alkenes towards nucleophilic attack. This reactivity can be harnessed for the synthesis of this compound through hydroamination reactions.

An intermolecular hydroamination of a suitable cyclopentadiene (B3395910) or a related allene (B1206475) with aniline, catalyzed by a gold(I) complex, represents a direct and atom-economical approach. Gold(I) catalysts, typically featuring phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, activate the C-C multiple bond, rendering it susceptible to nucleophilic attack by the aniline nitrogen. nih.govnih.gov

Alternatively, an intramolecular hydroamination of an N-cyclopentenyl aniline derivative could be envisioned. In this scenario, the gold(I) catalyst would activate the cyclopentene double bond, facilitating the intramolecular attack of the tethered aniline to form a new heterocyclic ring. This approach has been successfully employed in the synthesis of various nitrogen-containing heterocycles. amanote.comamanote.com

Gold PrecursorLigandCo-catalyst/AdditiveSolventTemperature (°C)Reaction TypeReference
(Ph₃P)AuClAgOTf-Dichloromethane25Intermolecular Hydroamination encyclopedia.pub
IPrAuClAgSbF₆-Toluene60Intramolecular Hydroamination researchgate.net

This table showcases representative conditions for gold(I)-catalyzed hydroamination reactions.

The mechanism of gold-catalyzed hydroamination generally involves the coordination of the gold(I) catalyst to the unsaturated C-C bond, which increases its electrophilicity. Subsequent nucleophilic attack by the amine, followed by protonolysis of the resulting gold-carbon bond, releases the enamine product and regenerates the active catalyst. mdpi.com

Ruthenium catalysts offer a distinct approach for the formation of C-N bonds through deaminative coupling reactions. This methodology allows for the synthesis of secondary amines from primary amines, with the elimination of ammonia (B1221849). ias.ac.inresearchgate.net A plausible route to this compound would involve the coupling of aniline with cyclopentylamine.

This transformation is typically catalyzed by a ruthenium complex, which facilitates the N-H activation of the primary amines. The proposed mechanism involves the formation of a ruthenium hydride intermediate, followed by β-hydride elimination to generate an imine. Subsequent nucleophilic addition of another amine molecule to the imine leads to the formation of the secondary amine product. ias.ac.in This method is attractive due to its atom economy, with ammonia being the only byproduct.

Ruthenium CatalystSubstrate 1Substrate 2SolventTemperature (°C)ProductReference
[{(η⁶-p-cymene)RuCl}₂(μ-H-μ-Cl)]AnilineBenzylamineToluene135N-Benzylaniline ias.ac.in
Cationic Ruthenium ComplexAnilineEthylene--N-Ethylaniline nih.gov

This table provides examples of ruthenium-catalyzed coupling reactions for the synthesis of secondary amines.

Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free alternative for the synthesis of this compound. A straightforward and classical approach is the direct condensation of cyclopentanone with aniline. This reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal intermediate, which then dehydrates to form the enamine product.

More advanced organocatalytic methods can also be employed to construct the cyclopentenyl aniline framework. For instance, asymmetric Michael addition reactions catalyzed by chiral secondary amines or thioureas can be used to form functionalized cyclopentane (B165970) rings, which can then be converted to the desired enamine. researchgate.netkcl.ac.uk These methods offer the advantage of controlling the stereochemistry of the final product.

Furthermore, organocatalytic alkylation of anilines with α,β-unsaturated aldehydes, activated through iminium ion formation, presents another potential route. This strategy allows for the enantioselective formation of C-C bonds at the position para to the amino group, which could be a key step in a multi-step synthesis of substituted N-cyclopentenyl anilines. princeton.edu

OrganocatalystReactant 1Reactant 2Reaction TypeSolventTemperature (°C)Reference
p-Toluenesulfonic acidCyclopentanoneAnilineCondensationTolueneReflux mdpi.com
Chiral Secondary Amineα,β-Unsaturated AldehydeAnilineMichael Addition/AlkylationDichloromethane25 princeton.edu

This table outlines different organocatalytic strategies applicable to the synthesis of this compound and its derivatives.

Palladium-Catalyzed Reactions

Multicomponent Reactions (MCRs) for Complex Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are a powerful tool for generating molecular complexity. Enamines, such as this compound, are valuable intermediates or synthons in MCRs for the assembly of diverse and complex scaffolds.

One notable example is the use of isocyanide-based MCRs to create densely functionalized, tetrasubstituted cyclopentenyl frameworks. nih.gov These reactions demonstrate high efficiency and atom economy, rapidly building complex carbocyclic systems. nih.gov While not directly starting from a pre-formed this compound, the enamine motif is central to the product's structure. For instance, a seven-component, five-center reaction (7C-5CR) can be employed to synthesize tertiary amines embedded in a cyclopentene ring. nih.gov

Imines and enamines are key reactive species in a wide array of MCRs. nih.gov The electrophilicity of the iminium ion form and the nucleophilicity of the enamine's α-carbon allow them to participate in various bond-forming events. nih.govmasterorganicchemistry.com For example, the Povarov reaction, a formal aza-Diels-Alder reaction, is a well-known MCR for synthesizing tetrahydroquinolines. This reaction typically involves an aniline, an aldehyde, and an electron-rich alkene. researchgate.net The in situ formation of an imine from the aniline and aldehyde is a crucial first step, which then undergoes cycloaddition. Using an enamine like this compound directly as the dienophile component in such reactions represents a viable pathway to complex, fused heterocyclic systems.

Table 1: Examples of Multicomponent Reactions for Scaffolds Related to this compound

Reaction TypeReactantsResulting ScaffoldKey Features
Isocyanide-Based MCRAldehyde, Amine, Isocyanide, other componentsTetrasubstituted Cyclopentenyl AminesHigh convergence; rapid assembly of complex carbocycles. nih.gov
Povarov Reaction (Aza-Diels-Alder)Aniline, Aldehyde, Enol ether/EnamineTetrahydroquinolinesSynthesis of N-heterocycles; involves imine/iminium intermediates. researchgate.net
Palladium-Catalyzed MCRImine, Acid Chloride, Alkyne, Carbon MonoxidePyrrole (B145914) DerivativesAccess to diverse heterocyclic structures. nih.gov

Chemo-, Regio-, and Stereoselective Synthetic Strategies

Controlling selectivity is paramount in the synthesis of complex organic molecules. For derivatives of this compound, this involves directing reactions to a specific functional group (chemoselectivity), a particular position (regioselectivity), or a specific spatial arrangement (stereoselectivity).

Diastereoselective synthesis aims to produce one diastereomer of a product in preference to others. wikipedia.org In the context of cyclopentene rings derived from or related to this compound, several powerful strategies have been developed.

Cascade reactions, which involve two or more sequential bond-forming events in a single operation, are particularly effective. A cascade inter-intramolecular double Michael addition of curcumins to arylidenemalonates, for instance, yields highly functionalized cyclohexanones with complete diastereoselectivity in most cases. beilstein-journals.org While this produces a six-membered ring, the underlying principles of controlling stereocenters during sequential Michael additions are applicable to five-membered ring systems.

More directly, an isocyanide-based multicomponent reaction has been shown to produce tetrasubstituted cyclopentenyl scaffolds with excellent stereoselection (e.g., 99:1 dr). nih.gov Similarly, a thiosquaramide-catalyzed cascade Michael-Henry reaction of phenacylmalononitriles and nitroolefins provides an efficient route to chiral cyclopentenes containing quaternary centers with high diastereoselectivity. nih.gov The synthesis of N-heterocycle-substituted cyclobutanes via Michael addition onto cyclobutenes also proceeds with high diastereoselectivity, a strategy that can be extended to cyclopentene systems. nih.govresearchgate.net

Table 2: Selected Diastereoselective Syntheses of Cyclopentane/Cyclopentene Derivatives

MethodologyReactantsProduct TypeReported Diastereomeric Ratio (dr)
Isocyanide-Based MCRVariesTetrasubstituted Cyclopentenyl AminesUp to 99:1 nih.gov
Cascade Michael-Henry ReactionPhenacylmalononitriles, NitroolefinsFunctionalized CyclopentenesHigh diastereoselectivity nih.gov
Double Michael AdditionCurcumins, ArylidenemalonatesHighly Functionalized CyclohexanonesComplete diastereoselectivity beilstein-journals.org

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. wikipedia.org This is crucial in many applications and is typically achieved using chiral catalysts, auxiliaries, or reagents.

The asymmetric synthesis of functionalized cyclopentenes has been accomplished through various catalytic methods. An N-heterocyclic carbene (NHC)-catalyzed reaction of enals with α-diketones allows for the asymmetric construction of cyclopentenones in a highly diastereo- and enantioselective manner, with enantiomeric excess (ee) values up to 99%. organic-chemistry.orgnih.gov These cyclopentenones are versatile precursors for derivatives of this compound.

Another powerful approach is the use of cinchona alkaloid-derived thiosquaramide catalysts in tandem Michael-Henry reactions, which can achieve up to 98% ee for chiral quaternary center-containing cyclopentenes. nih.gov Furthermore, chiral phosphoric acids have emerged as highly effective catalysts for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, demonstrating their utility in controlling stereochemistry in reactions involving aniline-type structures. organic-chemistry.org These organocatalytic approaches represent a significant advancement in producing enantioenriched molecules under mild conditions. frontiersin.orgnih.gov

Regiocontrol involves directing a reaction to occur at a specific site in a molecule that has multiple reactive positions. masterorganicchemistry.com This is a common challenge in reactions involving enamines, which possess two nucleophilic sites (the nitrogen and the α-carbon).

A classic example of a regiocontrolled cyclization is the Paal-Knorr synthesis of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as aniline. mdpi.comacs.orgorganic-chemistry.org The mechanism involves the formation of an enamine intermediate, followed by cyclization and dehydration, reliably forming the five-membered pyrrole ring. researchgate.netresearchgate.net

In addition reactions, the Stork enamine reaction provides a regioselective method for the alkylation or acylation of ketones via their enamine derivatives. libretexts.org Specifically, enamines derived from cyclopentanone react with α,β-unsaturated carbonyl compounds in a Michael-type addition at the β-carbon of the enamine. libretexts.org The reaction of N-(1-cyclopenten-1-yl)-morpholine with allenyl esters and ketones also proceeds via a Michael-Stork addition, demonstrating regiocontrol in additions to allene systems. fau.edu

Modern catalytic methods also offer excellent regiocontrol. A palladium-catalyzed tethered carboamination of propargylic alcohols allows for the regiocontrolled synthesis of either 5-exo or 6-endo cyclic trisubstituted enamines by tuning the amine's protecting group. nih.gov This strategy provides precise control over the resulting ring size. Similarly, radical cascade reactions of 1,7-dienes with aldehydes can be used to construct N-containing polycyclic skeletons in a highly regio- and stereoselective manner. rsc.org

Chemical Reactivity and Transformation Studies

Electrophilic Aromatic Substitution Reactions of the Anilino Moiety

The anilino moiety of N-(Cyclopent-1-en-1-yl)aniline contains a powerful activating amino group (-NH-). The lone pair of electrons on the nitrogen atom delocalizes into the benzene (B151609) ring, significantly increasing the electron density at the ortho and para positions. wikipedia.orgchemistrysteps.com This makes the aromatic ring highly susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.orgyoutube.com

Due to this strong activation, reactions such as halogenation, nitration, and sulfonation are expected to proceed readily. wikipedia.orgchemistrysteps.com The amino group is a strong ortho, para-director, meaning incoming electrophiles will predominantly add to the positions ortho and para to the nitrogen atom. wikipedia.orgyoutube.com In many cases, the high reactivity of anilines can lead to polysubstitution. For instance, the reaction of aniline (B41778) with bromine water typically results in the formation of 2,4,6-tribromoaniline. youtube.com To achieve monosubstitution, the activating effect of the amino group often needs to be attenuated, for example, by converting it to an acetanilide before carrying out the substitution. libretexts.org

While specific studies on the electrophilic aromatic substitution of the unsubstituted this compound are not detailed in the provided sources, the general principles of aniline chemistry suggest a high reactivity at the ortho and para positions of the phenyl ring. chemistrysteps.com

Reactions Involving the Cyclopentenyl Alkene

The double bond in the cyclopentenyl ring is electron-rich, a characteristic enhanced by the electron-donating effect of the adjacent nitrogen atom, forming a classic enamine system. wikipedia.orgmasterorganicchemistry.com This makes the alkene moiety a potent nucleophile, particularly at the carbon atom beta to the nitrogen. masterorganicchemistry.com

Addition Reactions

Enamines readily undergo addition reactions with a variety of electrophiles. A key reaction is alkylation, often referred to as the Stork enamine alkylation. wikipedia.orglibretexts.org In this process, the enamine acts as a carbon-based nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org The resulting iminium salt intermediate is then typically hydrolyzed to yield an α-alkylated ketone. libretexts.org Similarly, enamines can react with acyl halides in acylation reactions to produce β-dicarbonyl compounds after hydrolysis. libretexts.org

Oxidation Reactions

The cyclopentenyl alkene moiety can undergo oxidation. While specific oxidation studies on this compound are sparse, related N-mesyl-6-methyl-2-(1-cyclopenten-1-yl)aniline has been shown to be oxidized into the corresponding cyclopentenone when reacted with bromine in the presence of sodium bicarbonate. researchgate.net Furthermore, enamines can be cross-coupled with enol silanes through treatment with ceric ammonium nitrate in a process of oxidative coupling. wikipedia.org

Halogenation Reactions (e.g., Bromination)

Halogenation is a significant reaction for this class of compounds. The bromination of the closely related 1-cyclopent-1-en-1-ylbenzene has been studied in detail. This reaction, conducted in various solvents, leads to the evolution of hydrogen bromide and the formation of an allylic bromide, 1-(5-bromocyclopent-1-en-1-yl)benzene. tubitak.gov.trtubitak.gov.tr This outcome suggests a mechanism where the initial bromine addition forms an unsymmetrical bridged bromonium ion that resembles a benzylic cation, which then loses a proton from the allylic position (C-5). tubitak.gov.tr

Further bromination of this allylic bromide product results in the formation of a tribrominated product, 1-(1,2,5-tribromocyclopentyl)benzene. tubitak.gov.trtubitak.gov.tr

In studies involving substituted anilines, the reaction of N-methylsulfonyl-2-(cyclopent-1-en-1-yl)-6-methylaniline with N-bromosuccinimide (NBS) resulted in the formation of N-mesyl-2-(2-bromo-1-cyclopenten-1-yl)aniline, indicating substitution at the double bond. researchgate.net

ReactantReagent(s)Product(s)Reaction Type
1-Cyclopent-1-en-1-ylbenzeneBromine (Br₂)1-(5-Bromocyclopent-1-en-1-yl)benzeneAllylic Bromination
1-(5-Bromocyclopent-1-en-1-yl)benzeneBromine (Br₂)1-(1,2,5-Tribromocyclopentyl)benzeneAddition
N-mesyl-6-methyl-2-(1-cyclopenten-1-yl)anilineN-Bromosuccinimide (NBS)N-mesyl-2-(2-bromo-1-cyclopenten-1-yl)anilineVinylic Bromination
N-mesyl-6-methyl-2-(1-cyclopenten-1-yl)anilineBromine (Br₂), NaHCO₃Corresponding cyclopentenoneOxidation

Cyclization and Annulation Reactions

The structure of this compound is well-suited for intramolecular reactions that lead to the formation of fused ring systems. These reactions are synthetically valuable for constructing complex nitrogen-containing polycyclic molecules. encyclopedia.pub

Intramolecular Cyclizations leading to Polycyclic Structures

Derivatives of this compound can undergo intramolecular cyclization to form polycyclic indole structures. For example, heating a derivative, N-methylsulfonyl-2-{5-[diethylamino(thioxo)methyl]aminocyclopent-1-en-1-yl}-6-methylaniline, with potassium hydroxide resulted in the formation of 5-methyl-4-methylsulfonyl-2,3,3a,4-tetrahydrocyclopenta[b]indole. researchgate.net This type of reaction, where the aniline nitrogen or aromatic ring attacks a functionalized cyclopentene (B43876) ring, is a powerful method for synthesizing fused heterocyclic systems. encyclopedia.pub

Similarly, palladium-catalyzed oxidative cyclization of related 2-(cyclopent-2-en-1-yl)-4-methylaniline has been used to form 7-methyl-1,3a,4,8b-tetrahydrocyclopenta[b]indole. researchgate.net These reactions highlight the utility of ortho-alkenylanilines in constructing complex molecular frameworks through intramolecular C-N or C-C bond formation. researchgate.net

Role in Heterocycle Synthesis (e.g., Quinoline, Indole Derivatives)

This compound, as a classic N-aryl enamine, serves as a versatile precursor in the synthesis of various nitrogen-containing heterocyclic compounds, most notably derivatives of indole and quinoline. The reactivity of the enamine moiety, characterized by its nucleophilic α-carbon and the electronic influence of the aniline ring, is central to these transformations.

Indole Synthesis:

The synthesis of indole derivatives from enamines can be achieved through several methods, including oxidative cyclization. In these reactions, the enamine undergoes an intramolecular electrophilic substitution onto the aniline ring.

Iodine-Mediated Cyclization: A modern and efficient method involves the use of molecular iodine as a catalyst or mediator. acs.orgorganic-chemistry.org This transition metal-free approach promotes the intramolecular cyclization of enamines to form 3H-indoles. acs.orgorganic-chemistry.org The proposed mechanism suggests an initial oxidative iodination, followed by an intramolecular Friedel-Crafts-type alkylation, and subsequent rearomatization to yield the indole scaffold. acs.org For this compound, this would lead to the formation of a tetracyclic indole derivative.

Palladium-Catalyzed Oxidative Cyclization: Transition metals, particularly palladium, are widely used to catalyze the oxidative cyclization of N-aryl enamines. rsc.org These reactions are presumed to proceed through electrophilic palladation of the enamine and the arene, followed by reductive elimination to form the C-C bond, yielding the indole product. rsc.org

Leimgruber–Batcho Indole Synthesis: This method involves the reductive cyclization of an enamine derived from an o-nitrotoluene. While not a direct cyclization of this compound itself, the underlying principle of using an enamine as a key intermediate is a cornerstone of this synthetic strategy. pharmaguideline.com

Table 1: Selected Methods for Indole Synthesis from Enamine Precursors
MethodKey Reagents/CatalystsGeneral MechanismPotential Product from this compound
Iodine-Mediated CyclizationI₂, K₂CO₃, DMFIntramolecular Friedel-Crafts alkylation acs.orgorganic-chemistry.org6,7,8,8a-Tetrahydro-5H-cyclopenta[b]carbazole
Palladium-Catalyzed CyclizationPd(OAc)₂, O₂Electrophilic palladation and reductive elimination rsc.org6,7,8,8a-Tetrahydro-5H-cyclopenta[b]carbazole

Quinoline Synthesis:

The formation of the quinoline ring system can also be accomplished using enamine intermediates through various cyclization strategies. These reactions typically involve the condensation of the enamine with another carbonyl-containing compound or an alkyne.

Friedländer Annulation: This classic synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. iipseries.orgmdpi.com A variation of this method can utilize an enamine, such as this compound, which can react with a suitable carbonyl partner. The reaction proceeds via a condensation followed by a cyclodehydration. rsc.org

Copper-Catalyzed Oxidative Annulation: Copper salts can catalyze the oxidative cyclization of N-(2-alkenylaryl)enamines. rsc.orgmdpi.com This method allows for the synthesis of substituted quinolines under aerobic conditions. rsc.org

Doebner-von Miller Reaction: This reaction traditionally involves the synthesis of quinolines from an α,β-unsaturated carbonyl compound and an aniline. The reaction proceeds through the formation of an enamine or imine intermediate in situ, which then undergoes cyclization and oxidation. iipseries.orgnih.gov

Table 2: Selected Methods for Quinoline Synthesis Involving Enamine Intermediates
MethodTypical ReactantsGeneral MechanismRelevance to this compound
Friedländer Annulation2-Aminoaryl ketone + α-Methylene carbonylBase or acid-catalyzed condensation and cyclodehydration iipseries.orgmdpi.comCan act as the α-methylene component
Copper-Catalyzed AnnulationN-(2-alkenylaryl)enaminesAerobic oxidative cyclization rsc.orgmdpi.comServes as a model for N-aryl enamine reactivity
Doebner-von Miller ReactionAniline + α,β-Unsaturated carbonylIn situ enamine formation, cyclization, oxidation nih.govIllustrates the role of enamines as key intermediates

Functional Group Interconversions of this compound and its Derivatives

Functional group interconversion (FGI) refers to the transformation of one functional group into another. This compound contains two primary functional groups amenable to interconversion: the enamine and the aniline moieties.

The most characteristic reaction of the enamine functional group is its hydrolysis back to the parent carbonyl compound and amine. masterorganicchemistry.comlibretexts.org This reaction is typically carried out under acidic aqueous conditions. The mechanism involves protonation of the enamine at the α-carbon, followed by the addition of water to the resulting iminium ion. Subsequent proton transfers and elimination of aniline regenerate the ketone, in this case, cyclopentanone (B42830). masterorganicchemistry.com This reversibility is a key aspect of enamine chemistry, allowing the enamine to act as a protecting group or a nucleophilic equivalent of a ketone. libretexts.org

Key Functional Group Interconversions:

Enamine to Ketone (Hydrolysis):

Reagents: H₃O⁺ (aqueous acid)

Products: Cyclopentanone and Aniline

Significance: This reaction is fundamental to the use of enamines in synthesis, as it allows for the regeneration of the carbonyl group after the enamine has been used as a nucleophile. libretexts.orglibretexts.org

Aniline Moiety Modifications: The aniline part of the molecule can undergo typical reactions of aromatic amines. For example, the nitrogen can be acylated to form an amide, or the aromatic ring can undergo electrophilic substitution, although the enamine functionality may complicate these reactions.

Reduction of the Enamine: The C=C double bond of the enamine can be reduced. Catalytic hydrogenation (e.g., using H₂/Pd-C) would reduce the double bond to yield N-cyclopentylaniline.

Radical Reactions and Mechanistic Pathways

While enamine chemistry is dominated by two-electron (polar) processes, they can also participate in single-electron transfer (SET) reactions, leading to radical intermediates. nih.gov The electron-rich nature of the enamine double bond makes it susceptible to oxidation, generating a radical cation.

Mechanistic Pathways:

Photoinduced Electron Transfer (PET): Chiral enamines have been shown to participate in photochemical reactions. Upon light absorption, they can form an electronically excited state or generate a photoactive electron donor-acceptor (EDA) complex. nih.gov This can lead to the generation of radicals from closed-shell precursors under mild conditions. nih.gov

Radical Trapping: The enamine double bond can act as an efficient trap for electrophilic radicals in Sᵣₙ1-type reactions. nih.gov The reaction of a carbon-centered radical with this compound would result in the formation of a new C-C bond at the α-carbon and produce an α-aminoalkyl radical intermediate. This intermediate can then propagate a radical chain reaction. nih.gov

Oxidative Dimerization: In the presence of certain oxidants, such as ceric ammonium nitrate, enamines can undergo oxidative coupling reactions. wikipedia.org

The general pathway for a radical addition to an enamine involves the following steps:

Initiation: Generation of a radical species (R•) from an initiator (e.g., AIBN) or through photochemical means.

Propagation: The radical (R•) adds to the α-carbon of the enamine, forming a stabilized α-aminoalkyl radical. This new radical can then abstract an atom (e.g., a hydrogen or halogen) from another molecule to form the product and regenerate a chain-carrying radical. libretexts.orglibretexts.org

Acyl Transfer Reactions and Selectivity

Acyl transfer reactions, specifically the C-acylation of enamines, are a powerful tool for the synthesis of 1,3-dicarbonyl compounds. wikipedia.orgyoutube.com this compound, like other enamines, acts as a potent carbon-based nucleophile, readily attacking strong electrophiles such as acyl halides. libretexts.orglibretexts.org

The reaction proceeds through the nucleophilic attack of the enamine's α-carbon on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This forms a tetrahedral intermediate which then expels the chloride ion to yield an N-acylated iminium salt. This intermediate is generally not isolated but is directly subjected to aqueous hydrolysis. libretexts.orglibretexts.org The hydrolysis cleaves the iminium ion, regenerating the aniline and unveiling the newly formed β-diketone (a 1,3-dicarbonyl compound). youtube.com

Reaction Sequence for Acylation:

Enamine Formation: Cyclopentanone + Aniline → this compound

Acylation: The enamine reacts with an acyl chloride (R-COCl). The nucleophilic α-carbon of the enamine attacks the acyl chloride. youtube.com

Iminium Salt Formation: An acylated iminium halide intermediate is formed.

Hydrolysis: Addition of aqueous acid (H₃O⁺) hydrolyzes the iminium salt. youtube.com

Product Formation: The final products are a 2-acylcyclopentanone and aniline hydrochloride.

This sequence, often referred to as the Stork enamine acylation, is highly efficient for creating C-C bonds and is a valuable alternative to the acylation of ketone enolates, often providing better selectivity and avoiding issues of O-acylation or poly-acylation. libretexts.orglibretexts.org

Table 3: Products of Acyl Transfer Reactions with this compound
Acylating Agent (R-COCl)Intermediate Iminium SaltFinal Product (after Hydrolysis)
Acetyl chloride (CH₃COCl)N-(2-acetylcyclopent-1-en-1-yl)-N-phenylanilinium chloride2-Acetylcyclopentanone
Benzoyl chloride (C₆H₅COCl)N-(2-benzoylcyclopent-1-en-1-yl)-N-phenylanilinium chloride2-Benzoylcyclopentanone

Mechanistic Investigations and Theoretical Elucidation

Elucidation of Reaction Mechanisms

The formation of enamines involves multiple steps, with the rate-determining step often being the dehydration of the carbinolamine intermediate. youtube.com Transition state theory is a powerful tool for analyzing the energy profile of such reactions. A transition state represents a specific configuration along the reaction coordinate that is at an energy maximum. acs.org For the dehydration step in the formation of N-(cyclopent-1-en-1-yl)aniline, the transition state would involve the partial breaking of the C-O bond of the protonated hydroxyl group and the partial formation of the C=N double bond of the resulting iminium ion.

Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these high-energy transition state structures. mdpi.comnih.gov The search for a transition state involves finding a first-order saddle point on the potential energy surface, which is a stationary point with one negative second derivative (an imaginary frequency). acs.org The eigenvector corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, transitioning from the intermediate to the next species in the reaction pathway. acs.org While specific transition state calculations for this compound are not extensively documented, analogies to other imine and enamine formations suggest a highly polarized structure where the water molecule is beginning to depart and positive charge builds on the nitrogen atom. researchgate.net

The reaction between aniline (B41778) and cyclopentanone (B42830) proceeds through two key reaction intermediates: a carbinolamine and an iminium ion. masterorganicchemistry.comnasa.gov

Carbinolamine: The first step is the nucleophilic attack of the nitrogen atom of aniline on the carbonyl carbon of cyclopentanone. This is followed by a proton transfer to yield a neutral tetrahedral intermediate known as a carbinolamine (or amino alcohol). masterorganicchemistry.comnasa.gov This intermediate is typically unstable and exists in equilibrium with the starting materials. masterorganicchemistry.com

Iminium Ion: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). nasa.gov Subsequent elimination of water leads to the formation of a resonance-stabilized cation known as an iminium ion, where the nitrogen atom bears a positive charge and is double-bonded to the carbon. nasa.govscispace.com This iminium ion is a crucial electrophilic intermediate. Since the nitrogen from the primary aniline still has a proton attached, this species is often transient. However, in the analogous reaction with a secondary amine, the resulting iminium ion cannot be neutralized by deprotonation at the nitrogen. chemistrysteps.com In the case of aniline (a primary amine), the reaction typically proceeds towards an imine. However, the enamine this compound is a known compound, suggesting it is the stable tautomer under certain conditions, a phenomenon observed for some anilines. nih.gov

The rate of enamine formation is highly dependent on the pH of the reaction medium. The reaction is typically fastest at a weakly acidic pH of around 4 to 5. masterorganicchemistry.com This is because the acid serves two opposing roles: it protonates the carbonyl group, making it more electrophilic for the initial attack, but it can also protonate the amine nucleophile, rendering it unreactive. At very low pH, the concentration of the free amine is too low for the reaction to proceed, while at high pH, the carbonyl is not sufficiently activated. masterorganicchemistry.com

The nucleophilicity of the aniline nitrogen is a critical factor in the reaction rate. Substituents on the aromatic ring of aniline can significantly alter its reactivity through inductive and resonance effects. This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship for reactions of meta- and para-substituted benzene (B151609) derivatives. researchgate.net

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the nitrogen atom, thereby increasing its nucleophilicity and accelerating the reaction rate.

Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density on the nitrogen, making it less nucleophilic and slowing down the reaction.

A Hammett plot for the reaction of substituted anilines would correlate the logarithm of the reaction rate constants (log k) with the substituent constant (σ). A negative slope (ρ value) would indicate that the reaction is favored by electron-donating groups, which stabilize a positive charge that develops in the transition state. nih.govresearchgate.net

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Studies)

Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the molecular properties of compounds like this compound. DFT methods are used to calculate optimized geometries, electronic structures, and spectroscopic properties with a good balance of accuracy and computational cost. The B3LYP functional is a commonly used hybrid functional for such studies.

DFT calculations can predict the three-dimensional structure of this compound, including key bond lengths and angles. The geometry of the molecule is influenced by the hybridization of the atoms. The nitrogen atom in enamines typically exhibits a hybridization state between sp² and sp³, leading to a partially planar geometry around the nitrogen to allow for conjugation between the nitrogen lone pair and the C=C double bond. This conjugation is a defining feature of enamines, influencing their reactivity.

The electronic structure can be analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For an enamine, the HOMO is expected to have significant electron density on the α-carbon of the original ketone and the nitrogen atom, reflecting its nucleophilic character. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Below is a table of expected bond lengths and angles for this compound based on DFT calculations of analogous structures like aniline and other enamines.

ParameterExpected ValueNotes
C=C Bond Length~1.35 ÅTypical enamine double bond.
C-N Bond Length~1.38 ÅShorter than a typical C-N single bond due to resonance.
N-C(phenyl) Bond Length~1.41 ÅSimilar to the C-N bond in aniline.
C-N-C Bond Angle~125°Reflects partial sp² character of the nitrogen.

DFT calculations are also a reliable method for predicting the vibrational spectra of molecules. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies and their corresponding infrared (IR) intensities. These calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

The predicted IR spectrum for this compound would show characteristic peaks corresponding to its functional groups. These theoretical spectra are invaluable for assigning bands in experimentally obtained spectra.

The following table lists some of the key expected vibrational frequencies for this compound.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H Stretch3350 - 3450Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Strong
C=C Stretch (Enamine)1640 - 1660Strong
Aromatic C=C Stretch1500 - 1600Medium-Strong
C-N Stretch1250 - 1340Medium-Strong

Reaction Energy Profiles and Reaction Path Analysis

While specific reaction energy profiles for this compound are not extensively documented in dedicated studies, the general principles of enamine reactivity provide a robust framework for understanding its reaction pathways. The formation of this compound from aniline and cyclopentanone, for instance, proceeds through a series of equilibrium steps, including the formation of a carbinolamine intermediate, followed by dehydration to an iminium ion, and subsequent deprotonation to yield the enamine. makingmolecules.comlibretexts.orgchemistrylearner.com Computational studies on similar amine-catalyzed reactions have elucidated the energy landscapes of these transformations. nih.govresearchgate.net

Density functional theory (DFT) calculations are a powerful tool for mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For the reactions of this compound with electrophiles, the reaction energy profile would typically show the reactants, a transition state, and the products. The height of the energy barrier from the reactants to the transition state (the activation energy) determines the reaction rate. acs.org

For example, in the alkylation of an enamine, the reaction path would involve the approach of the electrophile to the β-carbon of the enamine. The energy profile would illustrate the energy changes as the new carbon-carbon bond is formed and the nitrogen lone pair electrons move to form an iminium ion. Subsequent hydrolysis of the iminium ion to yield the final α-alkylated ketone would also be represented on the energy profile. acs.orgchemistrysteps.com

Table 1: Hypothetical Energy Barriers for Key Steps in this compound Reactions (Illustrative)

Reaction StepReactantsTransition StateProductsActivation Energy (kcal/mol)
Enamine FormationAniline + CyclopentanoneCarbinolamine Dehydration TSThis compound + H₂O15-25
AlkylationThis compound + CH₃IC-C Bond Formation TSIminium Salt10-20
HydrolysisIminium Salt + H₂ONucleophilic Attack TSα-Methylcyclopentanone + Aniline5-15

Note: The values in this table are illustrative and based on general computational studies of enamine reactions. Specific values for this compound would require dedicated theoretical calculations.

Computational Prediction and Rationalization of Selectivity (Regio-, Stereo-, Enantioselectivity)

Computational chemistry plays a pivotal role in predicting and rationalizing the selectivity observed in chemical reactions. For this compound, this includes regioselectivity, stereoselectivity, and, in the presence of chiral catalysts, enantioselectivity.

Regioselectivity: Enamines can potentially react at the nitrogen or the β-carbon atom. wikipedia.org Computational models can predict the preferred site of reaction by calculating the energies of the transition states for both pathways. In the case of this compound, attack at the β-carbon is generally favored due to the formation of a more stable iminium ion intermediate. masterorganicchemistry.com Studies on extended enolates derived from enamines of β-keto esters have shown exclusive α-alkylation, which corresponds to β-alkylation in a simple enamine system. electronicsandbooks.com

Stereoselectivity and Enantioselectivity: The stereochemical outcome of reactions involving enamines is often dictated by the geometry of the enamine and the transition state of the rate-determining step. manchester.ac.uk Theoretical studies on amine-catalyzed aldol (B89426) reactions have shown that the stereoselectivity can be predicted by analyzing the energies of the various possible transition state structures. nih.govacs.org For reactions involving chiral catalysts, computational methods can model the catalyst-substrate interactions to predict the enantiomeric excess of the product. nih.govacs.org For instance, in a hypothetical asymmetric alkylation of this compound using a chiral catalyst, DFT calculations could be used to determine the energy difference between the transition states leading to the (R) and (S) products, thus predicting the enantioselectivity. researchgate.net

Table 2: Factors Influencing Selectivity in Enamine Reactions and Their Computational Descriptors

Selectivity TypeInfluencing FactorsComputational Descriptors
Regioselectivity Steric hindrance, electronic effects, stability of intermediatesTransition state energies, Mulliken charges, frontier molecular orbital analysis
Stereoselectivity Enamine geometry (E/Z isomerism), steric interactions in the transition stateDihedral angles, non-covalent interaction analysis, transition state geometries and energies
Enantioselectivity Chiral catalyst structure, catalyst-substrate interactionsDocking studies, transition state energies of diastereomeric pathways, quantum theory of atoms in molecules (QTAIM)

Analysis of Charge Transfer Interactions

Charge transfer interactions are crucial in understanding the reactivity of enamines. The nitrogen lone pair in this compound is delocalized into the π-system of the double bond, making the β-carbon nucleophilic. masterorganicchemistry.com This intramolecular charge transfer is a key feature of the enamine functional group.

When an electrophile approaches the enamine, a charge transfer interaction occurs from the electron-rich enamine to the electron-deficient electrophile. Computational methods such as Natural Bond Orbital (NBO) analysis can quantify this charge transfer. NBO analysis can provide insights into the donor-acceptor interactions between the orbitals of the enamine and the electrophile in the transition state. This information helps to understand the nature of the bond-forming process and the factors that stabilize the transition state.

Electrochemical Reaction Mechanisms

The electrochemical oxidation of enamines typically proceeds through the following steps:

One-electron oxidation: The enamine undergoes a one-electron transfer at the anode to form a cation radical. mdpi.com

Deprotonation/Dimerization: The highly reactive cation radical can undergo various follow-up reactions. These can include deprotonation, dimerization, or reaction with other species in the electrolyte solution. rsc.orgacs.org

Cyclic voltammetry is a common technique used to study the electrochemical properties of enamines. The cyclic voltammogram of an enamine typically shows an irreversible oxidation peak. The potential at which this peak occurs provides information about the ease of oxidation of the enamine. rsc.org The structure of the enamine, including the nature of the substituents on the nitrogen and the double bond, influences the oxidation potential. rsc.org

For this compound, the electrochemical oxidation would likely involve the formation of a cation radical, with the positive charge and unpaired electron delocalized over the nitrogen and the aromatic ring. The subsequent reactions of this intermediate would depend on the reaction conditions, such as the solvent, electrolyte, and the presence of nucleophiles.

Table 3: Key Parameters in the Electrochemical Study of Enamines

ParameterDescriptionSignificance
Oxidation Peak Potential (Epa) The potential at which the rate of oxidation is at a maximum.Indicates the ease of electron removal from the enamine. A lower Epa suggests an easier oxidation.
Irreversibility The absence of a corresponding reduction peak in the reverse scan of a cyclic voltammogram.Suggests that the initially formed cation radical is unstable and undergoes rapid follow-up chemical reactions.
Lifetime of Cation Radical The time for which the cation radical exists before reacting further.Can be estimated using techniques like double potential step chronoamperometry. Short lifetimes indicate high reactivity. rsc.org

Spectroscopic Characterization and Structural Elucidation Methodologies

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Specific vibrational frequencies (cm⁻¹) corresponding to the N-H, C=C, C-N, and aromatic C-H functional groups of N-(Cyclopent-1-en-1-yl)aniline are not documented in the available literature.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

The mass spectrum, including the molecular ion peak (M⁺) and the characteristic fragmentation pattern for this compound, is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the maximum absorption wavelengths (λmax) and corresponding electronic transitions (e.g., π→π*) for this compound could not be located.

A conclusive and data-rich article on the spectroscopic characterization of this compound awaits the publication of primary research detailing its synthesis and structural elucidation.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction stands as the gold standard for determining the precise arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern, generated by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is meticulously recorded.

Mathematical analysis of this diffraction data allows for the construction of a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, yielding a detailed molecular structure. Key parameters obtained from an SC-XRD analysis include bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's geometry and potential intermolecular interactions in the solid state.

While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed literature, the general methodology would involve the growth of a suitable single crystal, followed by data collection and structure refinement. The resulting data would be presented in a standardized format, typically including a crystallographic information file (CIF). Below is a hypothetical representation of the kind of data that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

Parameter Value
Empirical Formula C₁₁H₁₃N
Formula Weight 159.23
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(4)
b (Å) 5.432(2)
c (Å) 16.789(6)
β (°) 98.76(3)
Volume (ų) 912.3(6)
Z 4
Calculated Density (g/cm³) 1.159

Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from a single-crystal X-ray diffraction experiment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the mass percentages of the constituent elements within a compound. This method provides experimental validation of the empirical formula, which can be compared against the theoretical composition calculated from the proposed molecular formula. For organic compounds such as this compound, the analysis typically focuses on carbon (C), hydrogen (H), and nitrogen (N).

The procedure generally involves the combustion of a precisely weighed sample of the compound in a controlled environment. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then quantitatively measured. From the masses of these products, the percentage composition of each element in the original sample can be calculated.

The experimentally determined percentages are then compared with the theoretical values derived from the molecular formula of this compound (C₁₁H₁₃N). A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence for the compound's purity and confirms its elemental composition.

Elemental Analysis Data for this compound

Element Theoretical (%) Experimental (%)
Carbon (C) 82.97 82.85
Hydrogen (H) 8.23 8.31

Note: The experimental data presented in this table is representative of typical results obtained from elemental analysis and serves to illustrate the comparison with theoretical values.

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of N-(Cyclopent-1-en-1-yl)aniline is no exception. rsc.orgrsc.orgnih.govsemanticscholar.org Researchers are actively seeking to develop novel and sustainable pathways that minimize environmental impact, reduce waste, and utilize renewable resources. rsc.org

One promising avenue is the exploration of biocatalytic methods. acs.orgrsc.org The use of enzymes, such as amine dehydrogenases, could offer a highly selective and environmentally benign route to this compound and its derivatives. rsc.org These enzymatic reactions often occur in aqueous media under mild conditions, eliminating the need for harsh reagents and organic solvents. acs.org Furthermore, advancements in adaptive evolution of microorganisms like E. coli are generating strains with increased tolerance to amines, paving the way for more efficient whole-cell biocatalysis for the synthesis of chiral amines. acs.org

Another area of focus is the development of catalyst-free and solvent-free reaction conditions. scirp.org Techniques such as microwave-assisted synthesis and reactions under reduced pressure are being investigated to reduce energy consumption and eliminate the need for potentially hazardous solvents. scirp.orgorganic-chemistry.org The direct condensation of cyclopentanone (B42830) and aniline (B41778) represents a fundamentally atom-economical approach, and future research will likely focus on optimizing this reaction to proceed efficiently without the need for catalysts or solvents, potentially through innovative reaction engineering. rsc.org

The use of renewable feedstocks is also a key aspect of sustainable synthesis. Research into deriving cyclic ketones and anilines from biomass sources could provide a greener alternative to petroleum-based starting materials. rsc.org The integration of these green chemistry principles is expected to lead to more cost-effective and environmentally responsible manufacturing processes for this important chemical intermediate.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

Synthetic StrategyAdvantagesPotential Challenges
Biocatalysis High selectivity, mild reaction conditions, use of renewable resources, reduced waste. acs.orgrsc.orgEnzyme stability and cost, substrate scope limitations.
Catalyst-Free Synthesis Reduced cost and environmental impact, simplified purification. rsc.orgMay require harsh conditions (high temperature/pressure), lower reaction rates.
Solvent-Free Reactions Eliminates solvent waste, potential for higher reaction concentrations and rates. scirp.orgViscosity and mixing issues, potential for localized overheating.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, enhanced reaction control. organic-chemistry.orgSpecialized equipment required, potential for pressure buildup.

Advanced Asymmetric Catalytic Reactions for this compound Scaffold

The this compound scaffold holds significant potential in asymmetric catalysis, a field dedicated to the synthesis of chiral molecules with a specific three-dimensional arrangement. nih.govyoutube.com Future research will undoubtedly focus on harnessing this potential through the development of advanced asymmetric catalytic reactions.

A key area of exploration will be the use of chiral variants of this compound as organocatalysts. nih.govyoutube.com By introducing chirality into the aniline or cyclopentenyl moiety, it may be possible to create novel catalysts for a range of enantioselective transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.govresearchgate.net The restricted conformation of the cyclic enamine could provide a unique stereochemical environment, leading to high levels of enantioselectivity. youtube.com

Furthermore, the this compound scaffold can serve as a ligand for transition metal catalysts. The development of chiral metal complexes incorporating this enamine as a ligand could open up new avenues in asymmetric catalysis, including hydrogenations, cross-coupling reactions, and cyclopropanations. princeton.edu The electronic properties of the enamine can be fine-tuned by modifying the aniline ring, allowing for precise control over the catalytic activity and selectivity of the metal center.

Researchers are also likely to investigate multicatalytic systems where this compound or its derivatives act in concert with other catalysts, such as enzymes or other organocatalysts, to achieve complex transformations in a single pot. This approach can lead to highly efficient and convergent syntheses of complex chiral molecules.

In-Depth Mechanistic Studies of Complex Transformations

A deeper understanding of the reaction mechanisms underlying the formation and reactivity of this compound is crucial for the rational design of more efficient and selective synthetic methods. researchgate.netnih.govub.edu Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry to elucidate these intricate pathways.

Computational studies, using methods such as Density Functional Theory (DFT), will play a pivotal role in mapping the potential energy surfaces of reactions involving this compound. researchgate.netnih.govresearchgate.net These studies can provide valuable insights into the structures of transition states, the relative energies of different reaction pathways, and the role of catalysts and solvents in influencing reaction outcomes. nih.govub.edu For instance, computational modeling can help to understand the factors that govern the regioselectivity and stereoselectivity of reactions involving this enamine. nih.gov

In situ spectroscopic techniques, such as NMR and IR spectroscopy, will be employed to monitor reactions in real-time, allowing for the detection and characterization of transient intermediates. nih.gov This experimental data will be essential for validating the predictions of computational models and for building a comprehensive picture of the reaction mechanism. The mechanism of enamine formation itself, involving intermediates like carbinolamines and iminium ions, can be further probed for this specific system to optimize reaction conditions. youtube.comlibretexts.orgmsu.edu

Kinetic studies will also be instrumental in unraveling the factors that control the rates of different reaction steps. By systematically varying reaction parameters, such as temperature, concentration, and catalyst loading, researchers can determine the rate-determining step of a reaction and identify strategies for accelerating it.

Design and Synthesis of Highly Substituted this compound Derivatives for Targeted Research Applications

The versatility of the this compound scaffold makes it an attractive platform for the design and synthesis of highly substituted derivatives with tailored properties for specific research applications. umn.edunih.govnih.gov Future efforts in this area will focus on introducing a wide range of functional groups onto both the aniline and cyclopentenyl rings to modulate the molecule's electronic, steric, and biological properties.

In the field of medicinal chemistry, substituted this compound derivatives could be explored as potential pharmacophores. enamine.net By incorporating moieties known to interact with specific biological targets, researchers can design novel compounds with potential therapeutic applications. The enamine functionality itself can be a key feature for biological activity or can serve as a handle for further chemical modifications.

In materials science, the incorporation of this compound derivatives into polymers could lead to new materials with interesting optical or electronic properties. The enamine's electron-donating nature could be exploited in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the development of methods for the regioselective functionalization of the cyclopentenyl ring will be a key research focus. rsc.org This will allow for the precise placement of substituents to create complex molecular architectures with well-defined three-dimensional structures.

Table 2: Potential Applications of Substituted this compound Derivatives

Application AreaDesired Properties of Derivatives
Medicinal Chemistry Enhanced biological activity, improved pharmacokinetic properties, target specificity. enamine.net
Materials Science Tunable electronic and optical properties, thermal stability, processability.
Organocatalysis Increased catalytic activity and enantioselectivity, broader substrate scope. nih.gov
Ligand Synthesis Strong coordination to metal centers, induction of high asymmetry in catalytic reactions.

Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Synthetic Design

The advent of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, and the study of this compound will undoubtedly benefit from these powerful tools. scribd.comarxiv.orgacs.orgdntb.gov.ua

Machine learning models can be trained to predict the outcomes of reactions involving this compound, including reaction yields, regioselectivity, and stereoselectivity. sciencedaily.com This predictive capability will allow researchers to screen large numbers of potential substrates and reaction conditions in silico, thereby accelerating the discovery of new reactions and optimizing existing ones. The development of "self-driving" laboratories, which combine AI with automated robotic systems, could enable high-throughput experimentation and optimization of reactions involving this enamine. sciencedaily.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(cyclopent-1-en-1-yl)aniline, and what experimental parameters are critical for optimizing yield?

  • Methodological Answer : A widely used approach involves nucleophilic substitution between cyclopentenyl halides and aniline derivatives under basic conditions. Key parameters include solvent choice (e.g., THF or DMF), reaction temperature (typically 60–80°C), and stoichiometric ratios. Catalysts such as triethylamine or palladium-based systems may enhance regioselectivity and yield. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the product .

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify characteristic peaks for the cyclopentenyl group (e.g., vinyl protons at δ 5.5–6.5 ppm) and the aniline moiety (NH2 protons at δ 3.5–5.0 ppm, depending on solvent).
  • IR Spectroscopy : Confirm the presence of N-H stretching (~3400 cm⁻¹) and C=C stretching (~1600 cm⁻¹).
    Cross-validation with X-ray crystallography (see advanced questions) is recommended for unambiguous structural confirmation .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation exposure.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.
  • Storage : Store in airtight containers under inert gas (e.g., N2) to prevent oxidation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be leveraged to resolve ambiguities in the crystal structure of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction data should be processed using SHELX (e.g., SHELXL for refinement). Key steps include:

  • Data Collection : Optimize crystal mounting and cooling (e.g., cryo-N2) to minimize thermal motion artifacts.
  • Refinement : Use SHELXL’s restraints for anisotropic displacement parameters and hydrogen-bonding networks. Validate the final structure with R-factor (<5%) and residual electron density maps .

Q. What strategies can address contradictions between spectroscopic data and computational modeling results for this compound?

  • Methodological Answer :

  • Error Source Identification : Check for impurities (via HPLC/MS) or crystal packing effects (e.g., polymorphism).
  • Computational Adjustments : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with solvent corrections or explicit hydrogen-bonding models.
    Cross-reference with Hirshfeld surface analysis to resolve discrepancies in molecular interactions .

Q. How do reaction conditions (e.g., temperature, catalyst) influence the regioselectivity of cyclopentenyl substitution in aniline derivatives?

  • Methodological Answer :

  • Temperature : Higher temperatures (80–100°C) favor kinetic control, leading to meta-substitution; lower temperatures (40–60°C) may enhance para-selectivity.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh3)4) can direct coupling to sterically hindered positions.
    Systematic variation of conditions with DoE (Design of Experiments) frameworks is recommended for mechanistic insights .

Q. What role do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) play in the solid-state stability of this compound crystals?

  • Methodological Answer : Hirshfeld surface analysis and energy framework calculations (using CrystalExplorer) quantify intermolecular interactions. For example:

  • π-π Stacking : Contributes ~40–50% to lattice energy in aromatic derivatives.
  • C-H···N Bonds : Stabilize molecular layers in crystals, as shown in 8-substituted quinoline analogs .

Q. How can kinetic and thermodynamic studies differentiate between competing reaction pathways during the synthesis of this compound?

  • Methodological Answer :

  • Kinetic Profiling : Use in-situ FTIR or NMR to monitor intermediate formation (e.g., enamine vs. imine pathways).
  • Thermodynamic Analysis : Compare Gibbs free energy (ΔG) of pathways via calorimetry or computational methods.
    Quench experiments at timed intervals can isolate intermediates for structural validation .

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